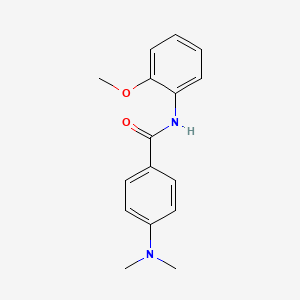

4-(dimethylamino)-N-(2-methoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

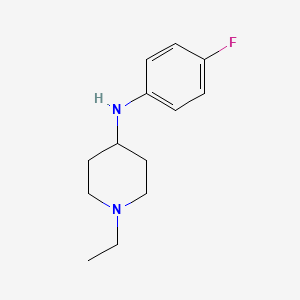

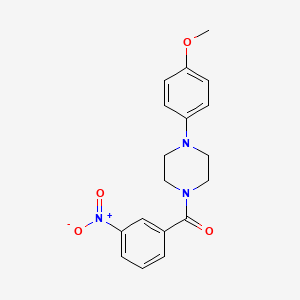

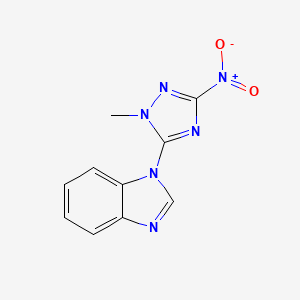

The compound “4-(dimethylamino)-N-(2-methoxyphenyl)benzamide” is an organic compound containing a benzamide group, a dimethylamino group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate benzamide, dimethylamino, and methoxyphenyl precursors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a dimethylamino group attached at the 4-position and a methoxyphenyl group attached to the nitrogen of the benzamide .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the dimethylamino group could potentially undergo quaternization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and melting point .科学的研究の応用

Chemoselective Protection/Deprotection of Amino Groups

The compound’s chemoselective nature makes it a valuable tool for protecting and deprotecting amino groups. Organic amines are typically protected using carbamate bonds, but the stability of the urea linkage in 2-methoxyphenyl isocyanate allows for protection under acidic, alkaline, and aqueous conditions. After protection, the compound can be conveniently deprotected to regenerate free amines .

Disrupting Illicit Markets Using Operations Research and Data Science

In an interconnected world, illicit markets pose significant challenges. Criminal groups exploit globalization, weak regulation, and technology to generate enormous wealth. Operations research and data science play a crucial role in disrupting these markets. By analyzing data, identifying patterns, and developing strategies, researchers can combat organized crime, protect the environment, and promote justice .

Fast Proton-Induced Fission of Uranium-238

Research investigates fast proton-induced fission of uranium-238, evaluating cross-sections, mass distributions, and prompt neutron emission. The compound’s properties are essential for understanding nuclear processes and improving nuclear safety .

Open Science Potentials in Research Processes

Open science dimensions impact research processes. A comprehensive literature review reveals various aspects, including open data, open access, and collaborative practices. Researchers can leverage open science to enhance transparency, reproducibility, and knowledge dissemination .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(dimethylamino)-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(2)13-10-8-12(9-11-13)16(19)17-14-6-4-5-7-15(14)20-3/h4-11H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABDXEHUGRCNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(2-methoxyphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)

![3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)

![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)

![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)